molecular formula C11H14N2O3 B179356 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide CAS No. 1626-11-5

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide

Cat. No.: B179356
CAS No.: 1626-11-5
M. Wt: 222.24 g/mol
InChI Key: LDGLRYBNWJPSMZ-UHFFFAOYSA-N
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Description

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable pyridine derivative with a dioxino precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide apart from similar compounds is its specific functional group, the carboxamide, which imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-6-9-8(5-15-11(2,3)16-9)7(4-13-6)10(12)14/h4H,5H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGLRYBNWJPSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167411
Record name 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626-11-5
Record name 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC103696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,8-TRIMETHYL-4H-(1,3)DIOXINO(4,5-C)PYRIDINE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SBH28IDC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ammonia gas was bubbled into a solution of 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde (31.3 g, 151 mmol) in isopropyl alcohol (2.4 L) at 0° C. for about 30 minutes. Manganese (IV) dioxide (210 g, 7.96 mmol) was added, and the solution was stirred for about 15 hours at room temperature. Excess manganese (IV) dioxide was filtered through a celite pad and washed with isopropyl alcohol. The filtrate was evaporated and washed with diethyl ether, water, and then with methyl alcohol to give 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid amide (78) (23.1 g, 69% yield) as a light yellow solid.
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